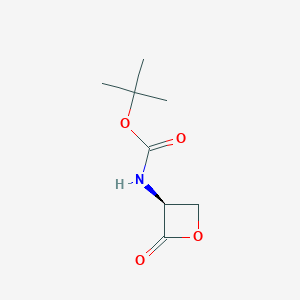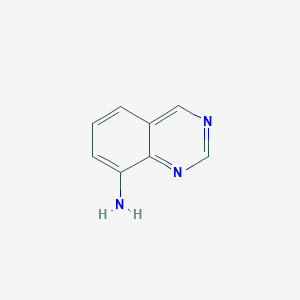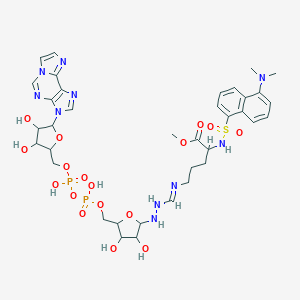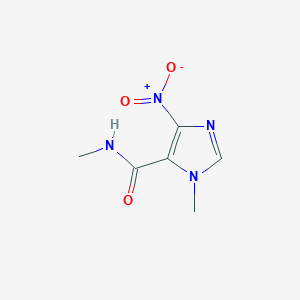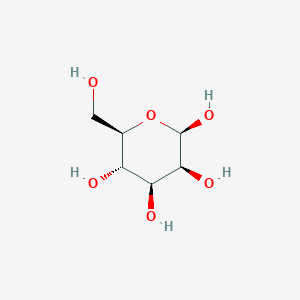![molecular formula C15H12ClNO2 B020782 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one CAS No. 165739-70-8](/img/structure/B20782.png)
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one
Vue d'ensemble
Description
The compound 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one is an important intermediate in the synthesis of various pharmacologically active molecules. Its structural features allow for diverse chemical modifications, enabling the exploration of novel biological activities.
Synthesis Analysis
The synthesis of this compound involves multiple steps, including Ritter reaction and alkylation starting from 2-cyano-3-methylpyridine, followed by hydrolysis and Friedel-Crafts acylation. The overall yield reported is about 36% (Guan, 2013). Additionally, an efficient one-pot process for a related compound showcases the versatility in synthesizing this class of molecules with high yield (Fu et al., 2003).
Molecular Structure Analysis
Crystal structure determination through X-ray data reveals significant insights into the molecular configuration of related compounds. For instance, compounds synthesized by Moustafa and Girgis (2007) exhibit nearly the same configuration with the cyclohepta ring taking a boat shape, highlighting the structural versatility and stability of this chemical framework (Moustafa & Girgis, 2007).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
An efficient one-pot process for synthesizing an intermediate related to this compound, which is pivotal in developing antitumor agents like SCH 66336, has been described. This process involves selective reduction, bromination, and deamination steps, yielding the desired product with significant overall yield (Xiaoyong Fu et al., 2003). Additionally, the synthesis of this compound as an important intermediate of loratadine has been achieved through a series of chemical reactions, starting from 2-cyano-3-methylpyridine (Z. Guan, 2013).
Crystal Structure Determination
Research on rupatadine, which shares a similar structural framework, has provided insights into the dihedral angles and configurations that could be relevant to understanding the chemical and physical properties of the compound (Manpreet Kaur et al., 2013).
Medicinal Chemistry Applications
The compound's analogs have been studied for their inhibitory activities against farnesyl protein transferase, an enzyme implicated in cancer progression. These studies have led to the synthesis of derivatives with varying substituents, aiming to enhance inhibitory potency and explore structure-activity relationships (A. Afonso et al., 1999).
Dual Antagonist Activities
Investigations into pyridine ring substitution of related compounds have revealed their potential as dual antagonists of platelet-activating factor (PAF) and histamine, indicating their therapeutic promise in treating allergies and inflammation (J. Wong et al., 1993).
Analytical Chemistry Contributions
High-performance liquid chromatography (HPLC) determination methods for loratadine and its active metabolites have been developed, utilizing related compounds as internal standards, underscoring the importance of this compound in analytical methodologies (D. Zhong et al., 1994).
Novel Synthetic Pathways
Further research has led to the synthesis of C11 spirocyclopropyl derivatives, contributing to structure-activity studies for Farnesyl Protein Transferase inhibitors, highlighting the compound's role in the development of novel anticancer strategies (A. Afonso et al., 1998).
Propriétés
IUPAC Name |
13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-19-12-7-10-3-2-9-6-11(16)4-5-13(9)15(18)14(10)17-8-12/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMFXNZOPNREGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)C3=C(CC2)C=C(C=C3)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593324 | |
| Record name | 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one | |
CAS RN |
165739-70-8 | |
| Record name | 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



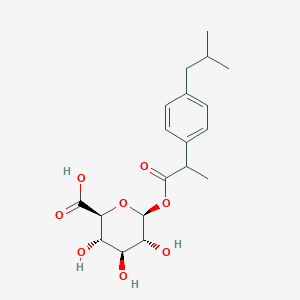
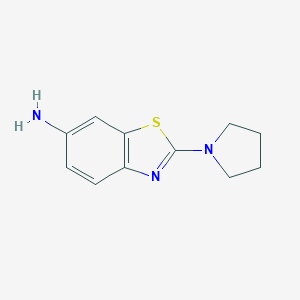
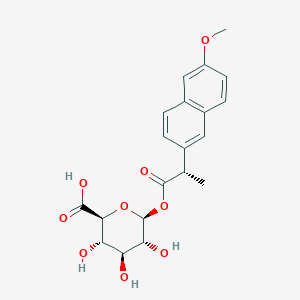
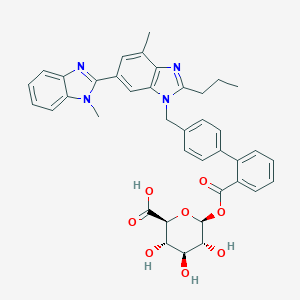
![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)

